molecular formula C13H17NO3 B8192009 Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B8192009
M. Wt: 235.28 g/mol
InChI Key: JYJKFDHLEYMLDX-NWDGAFQWSA-N
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Description

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a benzyl group, a hydroxyl group, and a carboxylate ester. Its unique stereochemistry, denoted by the (2R,4S) configuration, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and methyl acrylate.

    Formation of Pyrrolidine Ring: The key step involves the cyclization of an intermediate to form the pyrrolidine ring. This can be achieved through a or other cyclization methods.

    Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the (2R,4S) configuration.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and other reactions under controlled conditions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of benzyl ketone or benzyl aldehyde.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence biochemical pathways related to its target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,4S)-1-benzyl-4-hydroxypiperidine-2-carboxylate: Similar structure but with a piperidine ring instead of pyrrolidine.

    Methyl (2R,4S)-1-benzyl-4-hydroxythiazolidine-2-carboxylate: Contains a thiazolidine ring, offering different chemical properties.

Uniqueness

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a benzyl group on the pyrrolidine ring. This combination imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJKFDHLEYMLDX-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CN1CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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